Lipophilicity: 4-Fluoro vs. Non-Fluorinated Indazole
The 4-fluoro substituent in methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate reduces lipophilicity compared to its non-fluorinated analog, ethyl 6-bromo-1H-indazole-3-carboxylate [1]. The target compound has a calculated LogP of 2.41 , whereas the non-fluorinated comparator (lacking the C4-fluoro) exhibits a higher LogP of 2.50 [1]. This reduction in lipophilicity can improve aqueous solubility and mitigate non-specific protein binding, a critical parameter in fragment-based drug discovery and cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.41 (calculated) |
| Comparator Or Baseline | Ethyl 6-bromo-1H-indazole-3-carboxylate (LogP = 2.50) |
| Quantified Difference | ΔLogP = -0.09 (target is less lipophilic) |
| Conditions | Calculated LogP values from vendor datasheets (XLogP3 method) |
Why This Matters
Lower lipophilicity (ΔLogP -0.09) may correlate with reduced non-specific binding and improved aqueous solubility, favoring the target compound in cellular assays requiring minimal off-target accumulation.
- [1] Kuujia. Ethyl 6-bromo-1H-indazole-3-carboxylate. CAS 885272-94-6. View Source
